4-Bromo-2-(dimethoxymethyl)aniline
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Overview
Description
4-Bromo-2-(dimethoxymethyl)aniline is an organic compound with the molecular formula C9H12BrNO2. It is a brominated derivative of aniline, featuring a bromine atom at the 4-position and a dimethoxymethyl group at the 2-position of the aniline ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(dimethoxymethyl)aniline typically involves the bromination of 2-(dimethoxymethyl)aniline. One common method includes the reaction of 2-(dimethoxymethyl)aniline with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to achieve high yields and purity. The use of environmentally friendly solvents and catalysts is preferred to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(dimethoxymethyl)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The aniline moiety can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding aniline derivative without the bromine atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxides. Reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted aniline derivatives depending on the nucleophile used.
Oxidation Reactions: Products include nitrosoaniline or nitroaniline derivatives.
Reduction Reactions: The major product is 2-(dimethoxymethyl)aniline.
Scientific Research Applications
4-Bromo-2-(dimethoxymethyl)aniline is utilized in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(dimethoxymethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the dimethoxymethyl group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Bromoaniline: Lacks the dimethoxymethyl group, making it less sterically hindered and more reactive in certain substitution reactions.
2,4-Dibromoaniline: Contains an additional bromine atom, leading to different reactivity and applications.
4-Bromo-2-methylaniline: Features a methyl group instead of the dimethoxymethyl group, resulting in different electronic and steric properties.
Uniqueness
4-Bromo-2-(dimethoxymethyl)aniline is unique due to the presence of both the bromine atom and the dimethoxymethyl group, which confer distinct reactivity and binding properties. This combination makes it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications.
Properties
Molecular Formula |
C9H12BrNO2 |
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Molecular Weight |
246.10 g/mol |
IUPAC Name |
4-bromo-2-(dimethoxymethyl)aniline |
InChI |
InChI=1S/C9H12BrNO2/c1-12-9(13-2)7-5-6(10)3-4-8(7)11/h3-5,9H,11H2,1-2H3 |
InChI Key |
GHBKLBRCHFTNQP-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=C(C=CC(=C1)Br)N)OC |
Origin of Product |
United States |
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